2-(5-((3-(3-Chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
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Overview
Description
This compound is a mouthful, but let’s break it down It belongs to the class of thiazolidinones, which are five-membered heterocyclic compounds containing a sulfur atom
Name: 2-(5-((3-(3-Chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
Functional Groups:
Preparation Methods
Synthetic Routes::
Nitration: Start with the appropriate substituted benzaldehyde (e.g., 3-chloro-4-ethoxybenzaldehyde). Nitrate it to form the corresponding nitrobenzaldehyde.
Reduction: Reduce the nitro group to an amine using a reducing agent (e.g., SnCl2 or Fe/HCl).
Bromination: Introduce the bromine atom at the benzylic position using N-bromosuccinimide (NBS) or other brominating agents .
Thiazolidinone Formation: Cyclize the amine with thiourea to form the thiazolidinone ring.
Industrial Production:: The industrial synthesis typically involves multistep processes, including the steps mentioned above .
Chemical Reactions Analysis
Scientific Research Applications
Medicine: Investigate its potential as an anti-inflammatory or antimicrobial agent.
Chemistry: Explore its reactivity in various reactions.
Biology: Study its effects on cellular pathways.
Mechanism of Action
- The compound may interact with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
956958-57-9 |
---|---|
Molecular Formula |
C23H18ClN3O4S2 |
Molecular Weight |
500.0 g/mol |
IUPAC Name |
2-[(5Z)-5-[[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C23H18ClN3O4S2/c1-2-31-18-9-8-14(10-17(18)24)21-15(12-27(25-21)16-6-4-3-5-7-16)11-19-22(30)26(13-20(28)29)23(32)33-19/h3-12H,2,13H2,1H3,(H,28,29)/b19-11- |
InChI Key |
HRYPEUZDMFSUCO-ODLFYWEKSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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